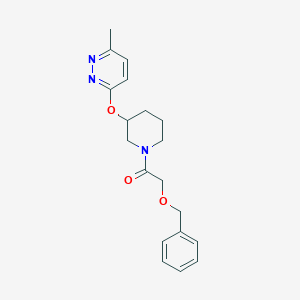![molecular formula C24H23N5O2S2 B2495331 N-benzyl-N-éthyl-10-(4-éthylbenzènesulfonyl)-5-thia-1,8,11,12-tétraazatricyclo[7.3.0.0^{2,6}]dodéca-2(6),3,7,9,11-pentaène-7-amine CAS No. 1246179-52-1](/img/structure/B2495331.png)
N-benzyl-N-éthyl-10-(4-éthylbenzènesulfonyl)-5-thia-1,8,11,12-tétraazatricyclo[7.3.0.0^{2,6}]dodéca-2(6),3,7,9,11-pentaène-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a useful research compound. Its molecular formula is C24H23N5O2S2 and its molecular weight is 477.6. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche et développement de médicaments
La structure intrigante du composé suggère une pertinence pharmacologique potentielle. Les chercheurs ont exploré ses analogues synthétiques et ses dérivés hétéroannelés. Ces efforts visent à découvrir de nouveaux candidats médicaments dotés d’activités biologiques uniques .
Revêtements antimicrobiens
Les composés contenant des hétérocycles soufrés et azotés présentent souvent des propriétés antimicrobiennes. Étant donné la présence d’atomes de soufre et d’azote dans ce composé, il pourrait être étudié pour une utilisation dans des revêtements qui inhibent la croissance bactérienne sur les surfaces .
Applications électro-optiques
La nature aromatique et hétérocyclique du composé le rend intéressant pour les études électro-optiques. Les cristaux liquides nématiques (CL) sont largement utilisés dans les dispositifs optiques, tels que les modulateurs de phase, les afficheurs et les antennes optiques. L’étude des effets électro-optiques de ce composé pourrait conduire à de nouveaux matériaux LC présentant des propriétés améliorées .
Recherche sur la maladie d’Alzheimer
Compte tenu de la structure complexe du composé, il pourrait être pertinent dans le contexte des maladies neurodégénératives. Les chercheurs pourraient explorer son potentiel en tant qu’agent thérapeutique ou en tant que composé chef de file pour le développement de médicaments ciblant les voies de la maladie d’Alzheimer .
Modélisation des matériaux
Les monomères contenant de l’azote à cycle contraint, comme celui présent dans ce composé, sont difficiles à polymériser. Cependant, les polymères résultants peuvent avoir des applications diverses. Par exemple, ils peuvent être utiles dans la modélisation des matériaux, où des structures spécifiques guident l’assemblage d’autres matériaux .
Adsorption du CO2
Étant donné la présence d’atomes d’azote, ce composé pourrait être étudié pour sa capacité à adsorber le dioxyde de carbone (CO2). Les adsorbants jouent un rôle crucial dans la capture et la séquestration du CO2 provenant des procédés industriels et de l’environnement .
Propriétés
IUPAC Name |
N-benzyl-N-ethyl-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S2/c1-3-17-10-12-19(13-11-17)33(30,31)24-23-25-22(21-20(14-15-32-21)29(23)27-26-24)28(4-2)16-18-8-6-5-7-9-18/h5-15H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWXBZNTKWRLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N(CC)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2495249.png)
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B2495250.png)
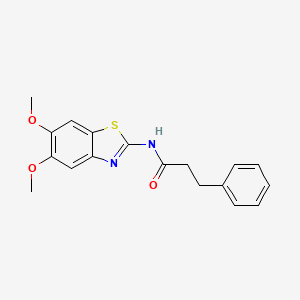
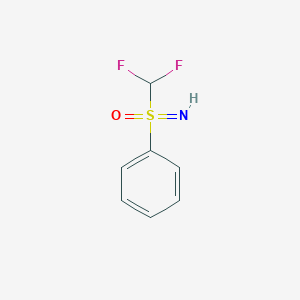
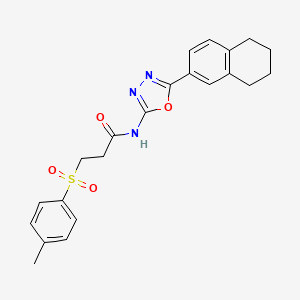
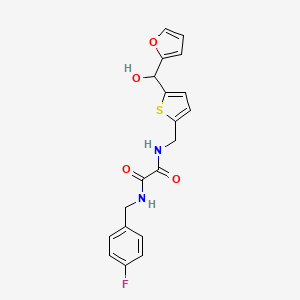
![Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2495257.png)
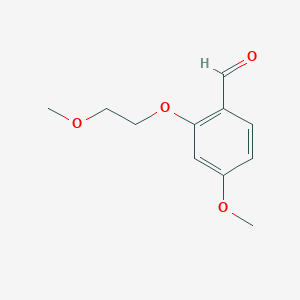

![1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B2495264.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)
![2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2495269.png)
